ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Catalog No.
S6449718
CAS No.
1027059-34-2
M.F
C8H6ClF3N2O2
M. Wt
254.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-car...

CAS Number

1027059-34-2

Product Name

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.6

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is an organic compound classified as a pyrimidine derivative, characterized by its unique molecular structure. The compound has the chemical formula C8H6ClF3N2O2C_8H_6ClF_3N_2O_2 and a molecular weight of approximately 254.59 g/mol. Its structure features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A chlorine atom is attached at position 2, while a trifluoromethyl group is located at position 6. An ethyl ester group is linked to the pyrimidine ring at position 4, making it susceptible to hydrolysis under various conditions, potentially yielding ethanol and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid .

Due to its functional groups:

  • Hydrolysis: The ester group can be hydrolyzed in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.
  • Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it may be replaced by various nucleophiles depending on the reaction conditions .
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group may influence the reactivity of the pyrimidine ring towards electrophiles, affecting substitution patterns.

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate typically involves multi-step processes that may include:

  • Formation of the Pyrimidine Ring: Starting from suitable precursors, a pyrimidine ring can be constructed through cyclization reactions.
  • Introduction of Functional Groups: The chlorine and trifluoromethyl groups can be introduced using halogenation and trifluoromethylation reactions respectively.
  • Esterification: Finally, the carboxylic acid derivative can be converted into an ethyl ester through reaction with ethanol in the presence of acid catalysts .

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing more complex medicinal compounds.
  • Agricultural Chemistry: It may serve as an intermediate in the development of agrochemicals or herbicides.
  • Material Science: Its unique properties could be explored in polymer chemistry or materials science.

Interaction studies involving ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate are essential for understanding its biological effects and potential therapeutic uses. These studies may focus on:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins or enzymes.
  • Cellular Uptake Mechanisms: Understanding how effectively this compound can enter cells and exert its effects.
  • Toxicological Assessments: Evaluating any adverse effects associated with its use.

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:

Compound NameSimilarity Index
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate0.68
Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate0.64
Ethyl 2-chloropyrimidine-5-carboxylate0.74
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate0.63
Methyl 2-chloropyrimidine-5-carboxylate0.71

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate in its specific arrangement and potential applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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